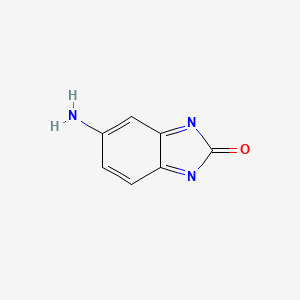












|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1.C(C1C=CC2=NC(=O)N=C2C=1N)(=O)CC(C)=O>O>[C:15]([NH:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1)(=[O:16])[CH2:14][C:13]([CH3:12])=[O:17]
|


|
Name
|
|
|
Quantity
|
150 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=2C(=NC(N2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CC(=O)O1
|
|
Name
|
5-acetoacetyl-aminobenzimidazolone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)C1=C(C=2C(=NC(N2)=O)C=C1)N
|
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4200 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1000 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Via the bottom inlet tube of a glass vessel having
|
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 90° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension thus obtained flows via a lateral tube which limits
|
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 80° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature in the glass vessel is maintained at 80°-85° C.
|
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 5° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)NC1=CC=2C(=NC(N2)=O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |